molecular formula C30H30N2O6 B13443203 1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B13443203
M. Wt: 514.6 g/mol
InChI Key: VNMOYXJHWFEDPZ-XTEPFMGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine ring and an oxolane ring

Preparation Methods

The synthesis of 1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione involves multiple steps. One common synthetic route includes the protection of hydroxyl groups, formation of the oxolane ring, and subsequent attachment of the pyrimidine ring. The reaction conditions typically involve the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) and reagents like bis(4-methoxyphenyl)phenylmethanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione can be compared with similar compounds such as:

Properties

Molecular Formula

C30H30N2O6

Molecular Weight

514.6 g/mol

IUPAC Name

1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C30H30N2O6/c1-35-24-12-8-22(9-13-24)30(21-6-4-3-5-7-21,23-10-14-25(36-2)15-11-23)37-20-26-16-17-28(38-26)32-19-18-27(33)31-29(32)34/h3-15,18-19,26,28H,16-17,20H2,1-2H3,(H,31,33,34)/t26-,28+/m0/s1

InChI Key

VNMOYXJHWFEDPZ-XTEPFMGCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4CC[C@@H](O4)N5C=CC(=O)NC5=O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CCC(O4)N5C=CC(=O)NC5=O

Origin of Product

United States

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